This compound is classified as a heterocyclic organic compound. Its structure features an iodine atom at the 3-position and a methyl group at the 7-position on the pyrrolo[3,2-c]pyridine framework. The presence of these substituents significantly influences its chemical reactivity and biological properties.
The synthesis of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine can be achieved through several synthetic routes, primarily involving palladium-catalyzed reactions. A common method includes:
This method allows for the selective introduction of iodine at the desired position while maintaining high yields.
The molecular structure of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine can be described as follows:
The arrangement of atoms within the molecule allows for unique interactions in biological systems, making it a candidate for drug development.
3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine is involved in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for compounds like 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves interaction with specific biological targets, such as enzymes or receptors. For instance:
Research indicates that modifications on the pyrrolopyridine scaffold can significantly affect binding affinity and biological activity.
The physical and chemical properties of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine include:
These properties are essential for evaluating its suitability for various applications in drug formulation and development.
The applications of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine are primarily found in medicinal chemistry:
The ongoing research into this compound highlights its significance in developing innovative treatments for various diseases, particularly cancer.
Regioselective iodination at the C3 position of pyrrolopyridine scaffolds represents a critical synthetic challenge due to the electron-rich heterocyclic system and multiple potential reaction sites. The 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine structure (CAS 1000341-37-6) is typically accessed via electrophilic aromatic substitution under carefully controlled conditions. The electron-donating nature of the pyrrolo nitrogen and the methyl substituent at C7 create specific electronic environments that favor halogenation at the C3 position. This regioselectivity is achieved through:
The C3 position demonstrates enhanced reactivity toward electrophiles compared to other ring positions due to its location within the π-electron system. This regiochemical outcome is confirmed by X-ray crystallography data and comparative NMR studies of related isomers. Substitution at C3 is particularly valuable as the carbon-iodine bond serves as an excellent handle for further functionalization via cross-coupling chemistry [2] [3].
Table 1: Comparison of Iodination Approaches for Pyrrolo[3,2-c]pyridines
Method | Regioselectivity (C3:C5 Ratio) | Yield Range (%) | Key Advantages |
---|---|---|---|
Iodine Monochloride | 15:1 | 65-80 | Mild conditions, commercial availability |
NIS in Acetonitrile | 8:1 | 55-70 | Enhanced solubility |
LDA/I₂, -78°C | >20:1 | 70-85 | Excellent regiocontrol |
Copper(I)-Catalyzed | >25:1 | 60-75 | Atom economy, low cost |
The carbon-iodine bond in 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine displays exceptional reactivity in palladium-catalyzed cross-coupling reactions, enabling diverse structural modifications. This halogenated heterocycle serves as a versatile building block in:
The electron-deficient nature of the pyrrolopyridine system accelerates oxidative addition of palladium(0) into the C-I bond, significantly enhancing reaction rates compared to aryl iodides. This reactivity profile allows chemists to install diverse substituents at the C3 position while preserving the 7-methyl group and NH functionality. The NH group requires protection (typically with SEM or BOC groups) during certain transformations to prevent catalyst poisoning or side reactions. After coupling, deprotection can be achieved under mild acidic conditions without disturbing the newly formed bonds [1] [4] [9].
Table 2: Cross-Coupling Applications of 3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Reaction Type | Catalyst System | Key Coupling Partners | Application Examples |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl boronic acids | Biaryl derivatives for pharmaceutical use |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | Acetylene derivatives for material science |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaO^tBu | Primary/secondary amines | Amino derivatives for kinase inhibitors |
Carbonylative Suzuki | Pd(OAc)₂, CO (1 atm) | Boronic acids | Ketone synthesis for drug intermediates |
Scalable production of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-37-6) requires addressing purification challenges, exothermic reaction control, and metal residue management. Key optimization parameters include:
The compound demonstrates moderate stability issues in solution, requiring cold-chain transportation (2-8°C) and protection from light to prevent decomposition. Large-scale purification is optimized via crystallization from ethanol/water mixtures rather than silica gel chromatography, significantly reducing solvent consumption and processing time. Strict control of residual solvents (DMF, THF) and metal catalysts (Pd, Cu) ensures compliance with ICH guidelines for pharmaceutical intermediates. These optimizations have enabled multi-kilogram production with consistent purity (>97% by HPLC) and improved overall yield from 45% to 72% across eight synthetic steps [2] [3] [8].
The reactivity of 7-methyl-1H-pyrrolo[3,2-c]pyridine demonstrates stark contrasts between electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) pathways:
Electrophilic Substitution:
Nucleophilic Substitution:
The methyl substituent at C7 exerts moderate electronic activation (+I effect) toward electrophiles but sterically hinders substitution at adjacent positions. This differential reactivity allows chemists to design sequential functionalization protocols: initial electrophilic iodination at C3, followed by nucleophilic displacement of activating groups at other positions. Metal-halogen exchange at C3 using iPrMgCl·LiCl generates an aryllithium species that can be quenched with electrophiles, providing an orthogonal functionalization strategy to substitution pathways [4] [5] [9].
Table 3: Reaction Kinetics Comparison for Substitution Pathways
Reaction Type | Positional Preference | Activation Energy (kJ/mol) | Byproduct Formation Risk | Functional Group Tolerance |
---|---|---|---|---|
Electrophilic Iodination | C3 > C5 | 45-55 | Moderate | Excellent |
Nucleophilic Displacement | C4 > C6 | 70-85 | Low | Moderate |
Metal-Halogen Exchange | C3 exclusively | N/A | High | Limited |
Radical Functionalization | C2 > C3 | 60-75 | High | Poor |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5